Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino-
Description
The compound Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- belongs to the 2,4-diaminopyrimidine class, a scaffold renowned for its role in enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . Its structure features a pyrimidine core substituted with amino groups at positions 2 and 4, and a benzyl group at position 5 bearing a meta-chlorodifluoromethoxy moiety. This substituent introduces steric bulk and electron-withdrawing characteristics, which may enhance target binding and metabolic stability compared to simpler analogs like trimethoprim (TMP) .
Properties
CAS No. |
50824-01-6 |
|---|---|
Molecular Formula |
C12H11ClF2N4O |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-[[3-[chloro(difluoro)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11ClF2N4O/c13-12(14,15)20-9-3-1-2-7(5-9)4-8-6-18-11(17)19-10(8)16/h1-3,5-6H,4H2,(H4,16,17,18,19) |
InChI Key |
HBOPAGMMASOZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzyl-Substituted Pyrimidine Core
Starting Material Synthesis: The key intermediate, an alpha-formyl hydrocinnamic ester bearing the m-(chlorodifluoromethoxy) substituent on the benzyl ring, is synthesized via selective halogenation and fluorination reactions on the benzyl aromatic ring, followed by esterification.
Condensation with Guanidine: The ester intermediate undergoes condensation with guanidine in the presence of a base such as sodium methylate or potassium carbonate to form the pyrimidine ring. This step typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or methanol) to yield 2-amino-4-hydroxy-5-(m-(chlorodifluoromethoxy)benzyl)pyrimidine.
Chlorination and Amination Steps
Hydroxy to Chloro Conversion: The 4-hydroxy group on the pyrimidine ring is converted to a 4-chloro substituent using phosphorus oxychloride (POCl3) under controlled temperature conditions. This chlorination facilitates the subsequent amination step.
Amination: The 4-chloro intermediate is treated with ammonia or an ammonium source in alcoholic solution at elevated temperatures (e.g., 150–160°C) to replace the chlorine with an amino group, yielding the 2,4-diamino-5-(m-(chlorodifluoromethoxy)benzyl)pyrimidine compound.
Purification and Characterization
Purification: Crude products from condensation and substitution reactions are typically purified by recrystallization from solvents such as ethanol or by column chromatography.
Characterization: Structural confirmation is achieved by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, 2,4-diamino-5-substituted pyrimidines show characteristic IR bands for amino groups and aromatic C-H stretches, and NMR signals corresponding to aromatic and amino protons.
Crystallography: Single-crystal X-ray diffraction data for related diaminopyrimidine derivatives confirm monoclinic crystal systems and provide precise molecular geometries, which can be extrapolated to the target compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Benzyl ester synthesis | Halogenation/fluorination, esterification | m-(Chlorodifluoromethoxy)benzyl ester |
| 2 | Pyrimidine ring formation | Condensation with guanidine, base, reflux | 2-amino-4-hydroxy-5-(substituted benzyl)pyrimidine |
| 3 | Hydroxy to chloro conversion | Phosphorus oxychloride (POCl3), heating | 4-chloro-2-amino-5-(substituted benzyl)pyrimidine |
| 4 | Amination | Ammonia in alcoholic solution, elevated temp | 2,4-diamino-5-(m-(chlorodifluoromethoxy)benzyl)pyrimidine (target compound) |
Research Results and Yields
Yields for condensation and ring formation steps typically range from 50–70%, depending on precursor purity and reaction conditions.
Chlorination and amination steps proceed with high efficiency (>80%) when carefully controlled, minimizing side reactions.
Purified compounds exhibit melting points consistent with literature analogs, confirming successful synthesis.
Scientific Research Applications
Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a chemical compound featuring a pyrimidine ring with a benzyl group that contains a chlorodifluoromethoxy moiety. It has a molecular formula of and a molecular weight of approximately 300.69 g/mol. The compound's structure is represented by the SMILES notation: C1=CC(=CC(=C1)OC(F)(F)Cl)CC2=CN=C(N=C2N)N. Pyrimidine derivatives, including this compound, are investigated for their biological activity.
Potential Applications
While specific applications and case studies for Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- are not detailed in the provided search results, the general applications of pyrimidine derivatives can be inferred. Such compounds are primarily investigated for their potential as inhibitors. Interaction studies often focus on their binding affinity to biological targets like enzymes and receptors, which helps to elucidate their mechanism of action and potential side effects.
Structural Analogs and Their Features
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyrimidine, 2,4-diamino-5-(trifluoromethyl)benzyl | Contains trifluoromethyl instead of chlorodifluoromethoxy | Enhanced lipophilicity due to trifluoromethyl group |
| 2,4-Diamino-5-(3-methoxybenzyl)pyrimidine | Methoxy group at position 3 on benzyl | Increased solubility due to methoxy substitution |
| 5-Chloro-pyrimidine-2,4-diamine | Chlorine substitution at position 5 | Simpler structure with potential for different reactivity |
Mechanism of Action
The mechanism of action of pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorodifluoromethoxybenzyl group enhances its binding affinity and specificity. The amino groups at positions 2 and 4 can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The 2,4-diaminopyrimidine core is a conserved pharmacophore for DHFR inhibition. Key comparisons with structurally related compounds include:
Key Findings :
Substituent Effects on Enzyme Binding: The meta-chlorodifluoromethoxy group in the target compound likely enhances hydrophobic interactions with DHFR’s active site, similar to TMP’s trimethoxybenzyl group . Bulky substituents (e.g., tricyclic groups in ) improve antifilarial activity by occupying hydrophobic regions of DHFR . The target compound’s benzyl group may mimic this effect but with distinct steric constraints.
Selectivity and Species Specificity :
- Mammalian vs. bacterial DHFR selectivity is influenced by substituent size and polarity. For instance, TMP’s selectivity for bacterial enzymes arises from its inability to fit mammalian DHFR’s smaller active site . The target compound’s substituent may confer similar selectivity, though this requires experimental validation.
Dual Inhibitory Potential: highlights 5-substituted 2,4-diaminopyrimidines as dual RTK/DHFR inhibitors. The target compound’s 5-benzyl group could allow simultaneous targeting of DHFR and kinases, depending on substituent orientation .
Pharmacokinetic Predictions :
- Computational tools (e.g., Swiss ADME, as in ) suggest that the chlorodifluoromethoxy group may improve metabolic stability but reduce aqueous solubility compared to simpler analogs like TMP . This trade-off could influence oral bioavailability.
Biological Activity
Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a notable member of this class, characterized by its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
Pyrimidine derivatives are known for their wide-ranging biological properties, including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated activity against fungal pathogens.
- Anticancer : Exhibits cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Potential applications in treating viral infections.
Table 1: Biological Activities of Pyrimidine Derivatives
| Activity Type | Specific Effects |
|---|---|
| Antibacterial | Inhibitory effects on E. coli, S. aureus |
| Antifungal | Effective against Candida albicans |
| Anticancer | Cytotoxicity in MCF-7 and A549 cell lines |
| Anti-inflammatory | Reduction of inflammatory markers in animal models |
| Antiviral | Inhibition of viral replication in vitro |
The mechanism by which Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases, thereby modulating key signaling pathways involved in cell proliferation and inflammation.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of Pyrimidine derivatives on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.12 µM across different cell lines .
Study 2: Antibacterial Efficacy
Another research focused on the antibacterial properties of Pyrimidine derivatives against multi-drug resistant strains. The compound showed promising results with minimum inhibitory concentrations (MIC) below 256 µg/mL against E. faecalis and P. aeruginosa, indicating its potential as an effective antibacterial agent .
Q & A
Q. What synthetic routes are recommended for preparing this pyrimidine derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Building the pyrimidine core : Use 2,4-diaminopyrimidine as a starting material.
- Benzyl group introduction : Employ coupling agents (e.g., DCC or EDC) to attach the m-(chlorodifluoromethoxy)benzyl moiety.
- Optimization : Adjust catalysts (e.g., triethylamine in ) and solvents (e.g., CH₂Cl₂ in ) to enhance yield. Microwave-assisted synthesis may reduce reaction time. Monitor purity via HPLC or NMR .
Q. How can the crystal structure of this compound be elucidated to confirm tautomeric forms?
Methodological Answer:
- Neutron/X-ray diffraction : High-resolution neutron diffraction (as in ) resolves hydrogen bonding and tautomerism (e.g., 2,4-diaminopyrimidine tautomer confirmation).
- Crystallization : Recrystallize from ethyl acetate/petroleum ether () or acetonitrile ().
- Software tools : Use SHELX or OLEX2 for refinement. Compare bond lengths/angles with known pyrimidine structures (e.g., trimethoprim in ) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) using UV-Vis kinetics (trimethoprim analogs in ).
- Antimicrobial testing : Use MIC assays against bacterial/fungal strains (e.g., E. coli or C. albicans).
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can its potential as a DHFR inhibitor be mechanistically validated?
Methodological Answer:
Q. What computational strategies predict its binding interactions with kinases like c-Met/ALK?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
Q. What strategies enable regioselective functionalization of the pyrimidine ring?
Methodological Answer:
Q. How to assess metabolic stability in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
